(4Z)-1-Methyl-4-propylidene-L-proline
Description
Properties
CAS No. |
13380-36-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2S,4Z)-1-methyl-4-propylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h4,8H,3,5-6H2,1-2H3,(H,11,12)/b7-4-/t8-/m0/s1 |
InChI Key |
NJFNZOJRGQZHEK-NZGHECTNSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)O |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Synonyms |
(2S,4R)-4-Propyl-hygric Acid; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid; 1-Methyl-4-propylproline |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for Trans 4 Propyl 1 Methyl L Proline
Stereoselective Chemical Synthesis Approaches
The chemical synthesis of (trans)-4-Propyl-1-methyl-L-proline requires precise control over stereochemistry at two chiral centers (C2 and C4) and selective functionalization of the pyrrolidine (B122466) ring. Methodologies often begin with readily available chiral precursors and involve strategic modifications to introduce the C4-propyl and N1-methyl groups.
Synthetic Routes Commencing from Chiral Pool Precursors (e.g., (cis)-4-hydroxy-L-proline)
The use of chiral pool precursors, such as the naturally occurring amino acid hydroxyproline (B1673980), is a cornerstone of stereoselective synthesis. nih.gov (cis)-4-hydroxy-L-proline and its diastereomer, (trans)-4-hydroxy-L-proline, are particularly valuable starting materials for producing 4-substituted proline derivatives. nih.govsigmaaldrich.comresearchgate.net A general strategy involves the stereospecific conversion of the C4 hydroxyl group into the desired propyl group.
A plausible synthetic pathway commencing from a protected form of (cis)-4-hydroxy-L-proline would involve an SN2-type reaction. The synthesis would proceed via the following key steps:
Protection: The amine and carboxyl groups of the starting hydroxyproline are protected to prevent unwanted side reactions. The N-phenylsulfonyl group, for instance, is an excellent functional group for constructing small-molecule libraries. researchgate.net
Activation of the Hydroxyl Group: The C4-hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. This activation step is crucial for the subsequent nucleophilic substitution.
Nucleophilic Substitution: The activated leaving group is displaced by a propyl nucleophile. This is typically achieved using an organometallic reagent like a propyl Grignard reagent (propylmagnesium bromide) or, more commonly for better control and to avoid side reactions, a Gilman reagent (lithium dipropylcuprate). This reaction proceeds with an inversion of stereochemistry at the C4 position, converting the cis starting material into the desired trans product.
Deprotection: The protecting groups on the amine and carboxyl functionalities are removed to yield (trans)-4-propyl-L-proline.
This "proline editing" approach, where a hydroxyproline residue is stereospecifically converted to a different 4-substituted proline, is a powerful tool for creating a diverse range of analogues. nih.govacs.org
Strategic Alkylation and Functionalization of the Pyrrolidine Ring System
Direct alkylation of the pyrrolidine ring is another key strategy. This often involves the use of pyroglutamic acid, a lactam derivative of glutamic acid, which is also part of the chiral pool. The synthesis of (2S,4R)-4-propyl-L-proline has been achieved by the alkylation of protected L-pyroglutamic acid with allyl bromide. plos.org This introduces a three-carbon chain that can be subsequently reduced to the propyl group. The key steps in such a sequence are:
Alkylation of a protected pyroglutamate (B8496135) enolate with an allyl halide (e.g., allyl bromide).
Reduction of the resulting amide to yield the protected 4-allyl-L-proline. plos.org
Hydrogenation of the allyl double bond using a standard procedure, such as H₂ gas with a palladium-on-carbon (Pd/C) catalyst, to afford the propyl group. plos.org
Subsequent deprotection to yield the final product.
Beyond direct alkylation, various functionalization reactions can be applied to the C4 position. Methods such as Mitsunobu reactions, oxidation/reduction sequences, and other substitution reactions on hydroxyproline precursors allow for the introduction of a wide array of functional groups, including alkyl chains. nih.govacs.orgnih.gov These techniques provide a versatile toolkit for accessing complex pyrrolidine structures. organic-chemistry.orgnih.gov
Controlled Introduction of the N-Methyl Group
N-methylation is a critical final step that transforms the secondary amine of the proline ring into a tertiary amine. nih.govnih.gov This modification can significantly enhance the pharmacokinetic properties of peptides by increasing metabolic stability. merckmillipore.com Several methods exist for the controlled N-methylation of proline and its derivatives.
One common and efficient method is reductive amination . This involves reacting the secondary amine of (trans)-4-propyl-L-proline with aqueous formaldehyde (B43269) in the presence of a reducing agent. researchgate.net Zinc dust has proven to be a cheap, safe, and effective electron source for this transformation, successfully methylating proline itself. researchgate.net
Another powerful technique, particularly suited for solid-phase peptide synthesis (SPPS), is a three-step procedure involving sulfonylation, methylation, and desulfonylation. acs.org
Sulfonylation: The N-terminal amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group.
Methylation: The resulting sulfonamide is methylated using a reagent like methyl iodide or dimethyl sulfate.
Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine.
This method has been optimized to significantly reduce reaction times, making it a highly practical approach. acs.org Other reagents like dimethyl sulfoxide (B87167) (DMSO) in the presence of formic acid have also been reported for the N-methylation of a broad range of amines. liv.ac.uk
| Method | Reagents | Key Advantages | Reference |
|---|---|---|---|
| Reductive Amination | Aqueous Formaldehyde, Zinc | Uses inexpensive and safe reagents. | researchgate.net |
| Solid-Phase Synthesis (o-NBS) | o-NBS-Cl, Methylating Agent (e.g., MeI), Thiol for deprotection | Compatible with SPPS, high purity, optimized for speed. | acs.org |
| DMSO-Mediated Methylation | Dimethyl Sulfoxide (DMSO), Formic Acid | Uses a cheap, low-toxicity solvent as the methylating agent. | liv.ac.uk |
| Solid-Phase Reductive Methylation | Formaldehyde, Sodium Cyanoborohydride | Allows for direct methylation on a resin support. | nih.gov |
Enzymatic and Biocatalytic Synthesis Routes for Proline Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of engineered enzymes can achieve specific transformations under mild conditions, often with unparalleled stereocontrol.
Proline Hydroxylase Engineering for Stereospecific Hydroxylation
Proline-4-hydroxylases (P4Hs) are non-heme, Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the stereospecific hydroxylation of L-proline to produce (2S, 4R)-4-hydroxyproline, commonly known as trans-4-hydroxy-L-proline. nih.govwikipedia.org This product is a valuable chiral building block for pharmaceuticals and a key precursor in some chemical syntheses of other 4-substituted prolines. researchgate.netnih.gov
Significant research has focused on engineering P4H enzymes and the metabolic pathways of host organisms like Escherichia coli to improve the production of trans-4-hydroxy-L-proline. nih.govnih.gov Strategies include:
Codon Optimization: Modifying the P4H gene sequence to match the codon usage of the expression host (e.g., E. coli) can dramatically increase the levels of soluble, active enzyme. nih.gov
Metabolic Engineering: Optimizing the host's metabolic pathways to increase the supply of the co-substrate α-ketoglutarate and the precursor L-proline is crucial for high-yield production. nih.govnih.gov
Directed Evolution: Evolving the P4H enzyme itself can enhance its activity, stability, and substrate scope. nih.gov
These engineered biocatalytic systems provide a sustainable manufacturing route for the key chiral intermediate, trans-4-hydroxy-L-proline, which can then be chemically converted to the target compound. nih.govgoogle.com
Exploration of Leucine (B10760876) Hydroxylase and Related Enzymes in 4-Alkylproline Biosynthesis
While P4Hs are specific for hydroxylation, other related dioxygenases have shown promise in synthesizing alkylprolines. Nature has already evolved pathways for the production of (2S,4R)-4-propyl-L-proline (PPL), which is a natural amino acid incorporated into the antibiotic lincomycin (B1675468). plos.org The biosynthesis of PPL proceeds from L-tyrosine, demonstrating an existing enzymatic route to the core scaffold. plos.org
Furthermore, research into the substrate promiscuity of other amino acid hydroxylases has opened new biocatalytic avenues. For instance, leucine and isoleucine hydroxylases have been explored for their ability to functionalize different amino acid substrates. nih.govnih.gov
GriE , a leucine 5-hydroxylase, was used in a chemoenzymatic strategy to produce various 4-substituted proline derivatives. nih.gov
The process involved an initial biocatalytic hydroxylation, followed by over-oxidation to a cyclic imine, which was then chemically reduced to yield the 4-substituted proline. This approach was successfully used to synthesize (2S,4R)-4-MePro on a preparative scale. nih.gov
This exploration of related enzymes showcases the potential for developing novel biocatalytic or chemoenzymatic pathways to directly synthesize 4-alkylprolines like (trans)-4-propyl-L-proline, potentially bypassing the need for multi-step chemical routes.
| Enzyme Class | Example Enzyme | Native Reaction | Application in Synthesis | Reference |
|---|---|---|---|---|
| Proline-4-Hydroxylase (P4H) | P4H from Dactylosporangium sp. | L-Proline → trans-4-Hydroxy-L-proline | Engineered for industrial production of the key chiral intermediate trans-4-hydroxy-L-proline. | nih.govnih.gov |
| Leucine Hydroxylase | GriE | L-Leucine → (2S,3R,4S)-4-hydroxy-L-leucine | Used in a chemoenzymatic route to produce 4-substituted prolines, including 4-methylproline. | nih.gov |
| Isoleucine Hydroxylase | UcsF | L-Isoleucine → (2S,3R,4S,5R)-5-hydroxy-L-isoleucine | Used in iterative oxidation to form substituted proline derivatives. | nih.gov |
Comparative Analysis of Synthetic Methodologies: Efficiency, Stereocontrol, and Scalability
The synthesis of (trans)-4-Propyl-1-methyl-L-proline and its analogs can be broadly approached through several strategic routes: modification of a pre-existing proline ring (chiral pool synthesis), de novo construction of the pyrrolidine ring via cyclization, and modern catalytic asymmetric methods. Each approach presents a distinct profile regarding efficiency, the fidelity of stereochemical control, and the potential for large-scale production.
Methodology 1: Chiral Pool Synthesis via Modification of Hydroxyproline
This common strategy leverages the readily available and inexpensive chiral building blocks, (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxyproline) or (2S,4S)-4-hydroxy-L-proline (cis-4-hydroxyproline). The synthesis of the epimer, (4S)-1-methyl-4-propyl-L-proline, from (cis)-4-hydroxy-L-proline illustrates this approach well. chemrxiv.orgresearchgate.net A similar, adapted pathway can be envisaged for the target trans-isomer starting from trans-4-hydroxyproline.
The general sequence involves:
N-protection and Oxidation: The proline nitrogen is first protected (e.g., as a carboxybenzyl derivative), followed by oxidation of the C4 hydroxyl group to a ketone (4-oxoproline). researchgate.netgoogle.com
Carbon Chain Installation: A Wittig olefination using a propyl-substituted phosphonium (B103445) ylide introduces the propylidene group at C4. researchgate.net
Stereoselective Reduction: The exocyclic double bond is hydrogenated. The choice of catalyst and conditions is crucial for establishing the desired (4R) stereochemistry.
N-Methylation and Deprotection: The final steps involve methylation of the ring nitrogen and removal of the carboxyl-protecting group. researchgate.net
A highly versatile extension of this concept is "proline editing," which is performed on a solid-phase resin. nih.govacs.org In this method, a peptide is synthesized to incorporate hydroxyproline. The hydroxyl group is then modified in situ through various reactions, including oxidation, substitution, or Mitsunobu reactions, to generate a library of 4-substituted prolines with high stereospecificity. nih.govacs.org For instance, a 4R-hydroxyl can be converted to a 4S-leaving group (e.g., sulfonate) and then displaced via an SN2 reaction to install a new 4R-substituent. nih.gov
Methodology 2: De Novo Synthesis via Cyclization
Ring-closing strategies build the pyrrolidine scaffold from acyclic precursors. These methods offer flexibility in introducing substituents but often require careful optimization to control stereochemistry.
Key examples include:
Intramolecular Cyclization: An appropriately substituted linear precursor, such as a nitrile derivative, can undergo intramolecular cyclization. Subsequent reduction of a double bond or epimerization can yield the desired trans product. nih.gov
1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and a substituted alkene is a powerful tool for constructing highly functionalized pyrrolidines, establishing multiple stereocenters in a single step. nih.gov
Conjugate Addition: The addition of a cuprate (B13416276) or other organometallic reagent to an enantiopure enone derived from pyroglutamic acid can stereoselectively form a C4-substituted intermediate, which is then further elaborated into the target proline analog. nih.gov
Methodology 3: Catalytic Asymmetric Synthesis
Modern catalytic methods aim to generate chirality using a small amount of a chiral catalyst, which can be more efficient and scalable than using stoichiometric chiral auxiliaries.
Suzuki Cross-Coupling: A route to 4-arylmethylproline derivatives involves the hydroboration of a 4-methyleneproline (B1208900) intermediate, followed by a Suzuki cross-coupling reaction with an aryl halide. ethz.ch While this has been demonstrated for aryl groups, adaptation to alkyl groups is conceptually feasible. This method's diastereoselectivity was modest, but the isomers were separable on a gram scale. ethz.ch
Enzymatic Desymmetrization: For related structures like (R)-4-propyl-pyrrolidin-2-one, a key intermediate for the drug Brivaracetam, a scalable process has been developed. It relies on the stereoselective enzymatic hydrolysis of a symmetric dipropyl-pentanedioate diester to create a chiral mono-acid, which is then converted to the pyrrolidinone via amidation and Hofmann rearrangement. google.com
Comparative Analysis
The choice of synthetic methodology depends heavily on the desired scale, cost constraints, and required stereochemical purity.
| Methodology | Typical Efficiency (Yield/Steps) | Stereocontrol | Scalability & Remarks |
| Chiral Pool (Solution-Phase) | Moderate / 4-6 steps | High; chirality from starting material. Stereocontrol at C4 depends on the stereoselectivity of hydrogenation or substitution reactions. researchgate.net | Good scalability. Relies on inexpensive starting materials (hydroxyproline). Purification can be challenging. google.comresearchgate.net |
| Chiral Pool (Solid-Phase "Editing") | High conversion per step | Excellent; stereospecific reactions (e.g., SN2, Mitsunobu) on a chiral template ensure high stereopurity. nih.govacs.org | Excellent for generating diverse libraries for screening, but may be less cost-effective for large-scale synthesis of a single compound. No solution-phase synthesis required. nih.gov |
| De Novo Cyclization | Variable / Can be lengthy | Can be challenging. Often relies on diastereoselective reactions or chiral auxiliaries. nih.govnih.gov | Can be highly scalable if optimized. Offers great flexibility for diverse substitution patterns not accessible from the chiral pool. nih.gov |
| Catalytic Asymmetric | Good to Excellent / Fewer steps potentially | High; chirality induced by a catalyst. Can achieve high enantioselectivity (ee). ethz.chgoogle.com | Often highly scalable and atom-economical. Development of a suitable catalyst can be time-consuming. Enzymatic methods are green and highly selective but have specific substrate requirements. google.comacs.org |
Conformational Analysis and Stereochemical Effects in Trans 4 Propyl 1 Methyl L Proline Systems
Influence of the (trans)-4-Propyl Substitution on Pyrrolidine (B122466) Ring Conformation (endo/exo pucker)
The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations, termed Cγ-endo (down) and Cγ-exo (up), where the Cγ atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively. The puckering preference is a critical determinant of the backbone dihedral angles (φ and ψ) and is, in turn, influenced by substituents on the ring. nih.gov
For 4-substituted prolines, the stereochemistry at the C4 position dictates the conformational landscape. In the case of (trans)-4-Propyl-1-methyl-L-proline, which corresponds to (2S,4R) stereochemistry, the propyl group is in a trans relationship with the carboxyl group at C2. Studies on analogous 4-substituted prolines, such as (2S,4R)-4-hydroxyproline (Hyp) and (2S,4R)-4-fluoroproline (Flp), have shown that an electron-withdrawing substituent at the 4R position strongly favors the Cγ-exo pucker. nih.gov This preference is attributed to a gauche effect, which stabilizes the pseudo-axial orientation of the electronegative substituent. nih.gov
While the propyl group is an alkyl group and thus electron-donating rather than electron-withdrawing, steric effects become a dominant factor. For (2S,4R)-4-methylproline (4R-MePro), which is structurally similar to the propyl derivative, a preference for the Cγ-exo pucker is also observed. nih.govnih.gov This suggests that the bulky alkyl group in the 4R position sterically disfavors the Cγ-endo pucker, thereby promoting the exo conformation. Therefore, it is anticipated that the (trans)-4-propyl group will similarly favor a Cγ-exo pucker of the pyrrolidine ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of proline rings in solution. The puckering equilibrium can be quantitatively assessed through the analysis of vicinal proton-proton coupling constants (³JHH). These coupling constants are related to the dihedral angles between adjacent protons through the Karplus equation, allowing for the determination of the preferred ring conformation. nih.gov
Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, are instrumental in mapping the energy landscapes of proline derivatives and predicting their conformational preferences. nih.gov Such studies have been conducted on closely related 4-substituted prolines, providing a framework for understanding the behavior of (trans)-4-Propyl-1-methyl-L-proline.
For example, computational analyses of acetyl 4R- and 4S-fluoroproline methyl esters have quantified the energy differences between exo and endo puckers for both cis and trans amide bond isomers. nih.gov Similarly, extensive computational studies on (2S,4S)-4-methylproline (4S-MePro) and (2S,4R)-4-methylproline (4R-MePro) have explored their conformational preferences. nih.gov These studies revealed that for 4R-MePro, the exo-puckered polyproline II (PPII) structure is slightly more favored in water compared to the endo-puckered form. nih.gov This is consistent with the steric hindrance expected from the 4R-alkyl substituent.
Based on these findings, computational modeling of (trans)-4-Propyl-1-methyl-L-proline would be expected to show a clear energetic preference for the Cγ-exo puckered conformation. The energy landscape would likely feature a global minimum corresponding to the exo pucker, with the endo pucker representing a higher energy state. The barrier to interconversion between these puckered states could also be estimated, providing insights into the rigidity of the pyrrolidine ring.
Table 1: Predicted Conformational Preferences of Proline and its 4-Substituted Derivatives
| Compound | 4-Substituent | Stereochemistry | Preferred Pucker | Driving Force |
|---|---|---|---|---|
| Proline | -H | (2S) | Endo/Exo equilibrium | - |
| (trans)-4-Hydroxy-L-proline | -OH | (2S,4R) | Exo | Stereoelectronic |
| (trans)-4-Fluoro-L-proline | -F | (2S,4R) | Exo | Stereoelectronic |
| (trans)-4-Methyl-L-proline | -CH₃ | (2S,4R) | Exo | Steric |
| (trans)-4-Propyl-L-proline | -CH₂CH₂CH₃ | (2S,4R) | Exo (Predicted) | Steric |
| (cis)-4-Hydroxy-L-proline | -OH | (2S,4S) | Endo | Stereoelectronic |
| (cis)-4-Fluoro-L-proline | -F | (2S,4S) | Endo | Stereoelectronic |
Modulation of Peptidyl-Prolyl Amide Bond Isomerization (cis/trans) by (trans)-4-Propyl-1-methyl-L-proline Incorporation
The peptide bond preceding a proline residue (the peptidyl-prolyl bond) can exist in either a cis or trans conformation. The energy difference between these two isomers is much smaller than for other peptide bonds, leading to a significant population of the cis isomer in biological systems. nih.gov The cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding. scbt.com The substitution at the C4 position of proline can significantly influence the cis/trans equilibrium and the kinetics of isomerization.
The Cγ-exo pucker, which is favored by the (trans)-4-propyl group, is known to be associated with a preference for the trans amide bond. nih.gov This is because the exo pucker preorganizes the backbone dihedral angles (φ, ψ) into a conformation that is more compatible with the trans isomer, often resembling the polyproline II (PPII) helix. nih.gov
The kinetics and thermodynamics of cis/trans isomerization are crucial for understanding the impact of substituted prolines on peptide and protein behavior. The equilibrium constant (Ktrans/cis) reflects the relative thermodynamic stability of the two isomers, while the rate constants for interconversion (kcis→trans and ktrans→cis) define the kinetics.
Studies on 4-methylproline have shown that the presence of the methyl group can affect the rotational barriers for isomerization. Computational studies on Ac-4R-MePro-NHMe indicated that the lowest rotational barriers are slightly higher (by 0.24–1.43 kcal/mol) than for the unsubstituted Ac-Pro-NHMe in water. nih.gov This suggests that the alkyl substituent can modestly slow down the rate of cis-trans interconversion. The propyl group, being larger than the methyl group, might be expected to have a similar or slightly more pronounced effect, potentially increasing the steric hindrance in the transition state of isomerization.
Thermodynamically, electron-withdrawing groups at the 4R position have been shown to increase the preference for the trans isomer. nih.gov While the propyl group is electron-donating, the steric preference for the exo pucker, which is more compatible with the trans amide bond, likely dominates. Therefore, the incorporation of (trans)-4-Propyl-1-methyl-L-proline into a peptide chain is expected to shift the equilibrium towards the trans isomer.
The conformational biases induced by the (trans)-4-propyl substituent have significant implications for the secondary structure of peptides.
Polyproline Helices: Peptides rich in proline can adopt two main helical structures: the right-handed polyproline I (PPI) helix, which consists of all cis amide bonds, and the left-handed polyproline II (PPII) helix, which has all trans amide bonds. wikipedia.org Given that the (trans)-4-propyl group favors the Cγ-exo pucker and the trans amide bond, its incorporation into a polyproline sequence would strongly promote the formation of a PPII helix. nih.gov This is consistent with findings for other 4R-substituted prolines with both electron-withdrawing and sterically demanding groups, which stabilize the PPII conformation. nih.govnih.gov
Beta-Turns: Beta-turns are secondary structure elements that reverse the direction of the polypeptide chain and typically involve four amino acid residues. Proline is frequently found in beta-turns, particularly at the i+1 position. biorxiv.org The specific type of beta-turn is determined by the backbone dihedral angles of the central two residues (i+1 and i+2). The conformational constraints imposed by the (trans)-4-propyl group can favor the formation of specific turn types. For instance, the preference for a trans peptide bond makes it a suitable candidate for type I and type II beta-turns. The exo pucker influences the φ and ψ angles, further predisposing the peptide backbone to adopt a turn-like conformation. researchgate.net
Stereochemical Impact on Molecular Recognition and Ligand-Receptor Interactions
The defined stereochemistry and conformational preferences of (trans)-4-Propyl-1-methyl-L-proline make it a valuable tool for modulating molecular recognition events. The presentation of the propyl group in a specific orientation can influence binding affinity and selectivity by engaging in hydrophobic or van der Waals interactions within a receptor binding pocket.
In a broader context, the incorporation of conformationally constrained proline analogs is a common strategy in medicinal chemistry to design peptidomimetics with enhanced properties. For example, the replacement of a native amino acid with a substituted proline can lock the peptide into a bioactive conformation, increasing its affinity for a target receptor and improving its metabolic stability. While not a direct example, a study on trans-3-n-propyl-L-proline showed it to be a favorable replacement for methionine in an analog of the neuropeptide cholecystokinin, highlighting the potential of propyl-proline derivatives to mimic the side chains of other amino acids in a constrained manner to enhance ligand-receptor interactions. nih.gov Therefore, the stereochemically well-defined (trans)-4-propyl group can serve as a key pharmacophoric element in the design of new therapeutic agents.
Applications in Advanced Organic Synthesis and Catalysis Research
Utilization as a Chiral Building Block in Asymmetric Synthesis
(trans)-4-Propyl-1-methyl-L-proline is a chiral building block that can be obtained through the hydrolysis of lincomycin (B1675468). mdpi.com Its stereochemically defined structure makes it an interesting starting material for the synthesis of other complex molecules. A recent study detailed the stereoselective preparation of its epimer, (4S)-1-methyl-4-propyl-L-proline, from (cis)-4-hydroxy-L-proline, highlighting the synthetic accessibility of this class of substituted prolines. mdpi.com This work underscores the potential for these compounds to serve as foundational elements in the construction of novel chemical entities.
There is a lack of specific studies detailing the use of (trans)-4-Propyl-1-methyl-L-proline as a catalyst for the kinetic resolution of alcohols. However, the broader class of proline-derived catalysts has been successfully employed in such transformations. For instance, N-(4-pyridinyl)-L-proline derivatives have been developed as chiral nucleophilic catalysts for the acylative kinetic resolution of racemic amino alcohols, demonstrating the principle of chirality transfer from a remote stereogenic center on the proline ring. nih.gov These catalysts facilitate the differentiation between enantiomers of an alcohol by selectively acylating one over the other. The general mechanism involves the formation of a chiral acylpyridinium intermediate, which then preferentially reacts with one enantiomer of the alcohol.
Table 1: Examples of Proline-Derived Catalysts in Kinetic Resolution
| Catalyst Type | Substrate | Key Features |
|---|---|---|
| N-(4-pyridinyl)-L-proline derivatives | Racemic amino alcohols | Chirality transfer from the proline scaffold to the catalytically active pyridine (B92270) ring. nih.gov |
This table presents examples of related proline derivatives, as specific data for (trans)-4-Propyl-1-methyl-L-proline is not available.
While there are no specific reports on the use of (trans)-4-Propyl-1-methyl-L-proline to create chiral ligands, amino acids and their derivatives are a significant class of ligands in transition metal-catalyzed reactions. mdpi.commdpi.com Proline-derived ligands, in particular, have been used in a variety of enantioselective transformations. For example, proline-derived N,O-ligands have been effectively used in titanium-catalyzed enantioselective additions of alkynylzincs to aldehydes to produce chiral propargyl alcohols. chemrxiv.org The stereochemical outcome of these reactions is highly dependent on the structure of the proline ligand. The substituents on the proline ring can create a specific chiral environment around the metal center, which in turn directs the stereochemistry of the product.
Table 2: Applications of Proline-Derived Ligands in Transition Metal Catalysis
| Ligand Type | Metal | Reaction |
|---|---|---|
| Proline-derived N,O-ligands | Titanium | Enantioselective synthesis of propargyl alcohols. chemrxiv.org |
| Amino acid-based ligands | Copper | 1,4-addition of dialkylzinc to acyclic enones. mdpi.com |
This table illustrates the utility of related proline derivatives as ligands, as specific examples for (trans)-4-Propyl-1-methyl-L-proline are not documented.
Role in Organocatalysis and Mechanistic Investigations
Proline itself is a cornerstone of organocatalysis, capable of catalyzing a wide range of reactions such as aldol (B89426) and Mannich reactions through enamine-based mechanisms. wikipedia.org The substitution on the proline ring can significantly influence the catalyst's activity and selectivity. While mechanistic studies specifically involving (trans)-4-Propyl-1-methyl-L-proline are not available, extensive research has been conducted on the mechanism of proline-catalyzed reactions in general. These studies have established the crucial role of the enamine intermediate formed between the proline catalyst and a carbonyl substrate. wikipedia.org
The immobilization of proline on solid supports, including nanoparticles, is an active area of research aimed at developing recyclable and robust organocatalysts. nih.gov L-proline functionalized nanogels have been shown to be efficient catalysts for asymmetric aldol reactions in water. rsc.org These nanocatalysts can create a hydrophobic environment that concentrates the reactants, leading to enhanced reaction rates. There are currently no published studies on the use of (trans)-4-Propyl-1-methyl-L-proline in the creation of functionalized nanocatalysts. However, the principles established with L-proline suggest that its substituted derivatives could also be employed in this manner.
Table 3: Examples of Proline-Functionalized Nanocatalysts
| Nanomaterial | Proline Derivative | Application |
|---|---|---|
| Polymeric Nanoreactors | L-proline | Asymmetric aldol reactions in water. rsc.org |
| Silica Gel | L-proline | Aldol reactions. nih.gov |
This table provides examples of other proline derivatives used in nanocatalysis, as specific data for (trans)-4-Propyl-1-methyl-L-proline is unavailable.
Scaffolding Strategies for Complex Molecule Construction
The use of proline analogues as scaffolds is a powerful strategy in medicinal chemistry and materials science, as their rigid structures can impose specific conformations on peptides and other molecules. nih.gov 4-substituted prolines are particularly valuable in this regard. For example, 4-methyleneproline (B1208900) derivatives have been used as versatile starting materials for the synthesis of complex structures like the antiviral agent ledipasvir. nih.gov While (trans)-4-Propyl-1-methyl-L-proline is a key component of lincomycin, its broader application as a scaffold for the construction of other complex molecules is not well-documented. The synthesis of its epimer, however, was pursued with the expectation that it would be of interest to medicinal chemists for creating new antibacterial agents, indicating the perceived value of this scaffold. mdpi.com
Integration and Functional Investigation Within Peptide and Protein Systems
Genetic and Chemical Incorporation Strategies for Non-Canonical Amino Acids in Peptides and Proteins
The introduction of non-canonical amino acids (ncAAs), including proline analogs, into peptides and proteins is achieved through various sophisticated strategies. These methods can be broadly categorized as genetic and chemical approaches, each with its own set of advantages and limitations.
Site-specific incorporation allows for the precise placement of a non-canonical amino acid at a predetermined position within a protein's sequence. dtic.mil This is primarily accomplished through the use of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. mdpi.comnih.gov This system works in parallel to the cell's natural protein synthesis machinery without interfering with it. nih.gov An orthogonal aaRS is engineered to specifically recognize and charge a suppressor tRNA with the desired ncAA. nih.gov This suppressor tRNA, in turn, recognizes a unique codon, typically a stop codon like the amber codon (UAG), that has been introduced at the target site in the gene of interest. dtic.mil This powerful technique enables the creation of proteins with novel functionalities. oup.com
Another method for site-specific incorporation is solid-phase peptide synthesis (SPPS), which is particularly useful for producing peptides containing ncAAs that might be toxic to cells or incompatible with the cellular translation machinery. mdpi.com However, SPPS is generally limited to the synthesis of shorter peptides, typically less than 50-60 amino acids in length. mdpi.com
A less precise but still valuable method is residue-specific incorporation, also known as selective pressure incorporation (SPI). mdpi.comnih.gov This technique relies on using auxotrophic host organisms that cannot synthesize a particular canonical amino acid. mdpi.comnih.gov When these hosts are grown in a medium where the natural amino acid is limited and a structurally similar ncAA is abundant, the cellular machinery incorporates the analog into the protein at the sites normally occupied by the canonical amino acid. mdpi.comnih.govnih.gov The efficiency of incorporation depends on the tolerance of the endogenous aminoacyl-tRNA synthetase for the analog. mdpi.com
| Incorporation Strategy | Description | Advantages | Limitations |
| Site-Specific (Orthogonal aaRS/tRNA) | Utilizes an engineered enzyme and tRNA pair to incorporate a specific ncAA at a designated codon (e.g., UAG stop codon). dtic.milmdpi.comnih.gov | High precision, allows for single or multiple specific insertions. dtic.mil | Requires engineering of a unique aaRS/tRNA pair for each ncAA. nih.gov |
| Site-Specific (Solid-Phase Peptide Synthesis) | Chemical synthesis of peptides on a solid support, allowing for the direct inclusion of ncAAs. mdpi.com | Can incorporate a wide variety of ncAAs, including those toxic to cells. mdpi.com | Limited to shorter peptide lengths (<50-60 amino acids). mdpi.com |
| Residue-Specific (Selective Pressure) | Uses auxotrophic organisms to globally replace a canonical amino acid with a structural analog. mdpi.comnih.gov | Simpler to implement than site-specific methods. nih.gov | Results in the replacement of all instances of a particular amino acid, which can significantly alter protein properties. nih.gov |
Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure with the protein backbone, restricting the phi (φ) torsion angle to approximately -65°. mdpi.comnih.gov This inherent rigidity makes proline a "structure-breaker" in secondary structures like α-helices and β-sheets but a key component of turns and loops. nih.govsigmaaldrich.com The incorporation of proline analogs, such as (trans)-4-Propyl-1-methyl-L-proline, introduces further conformational constraints that can be exploited in peptide and protein design. mdpi.comnih.gov
The substitution on the proline ring affects two key equilibria: the cis/trans isomerization of the peptide bond preceding the proline residue and the endo/exo pucker of the pyrrolidine (B122466) ring itself. nih.govnih.gov The trans conformation is generally favored, but the energy barrier for isomerization to the cis form is lower for X-Pro bonds compared to other peptide bonds. sigmaaldrich.comresearchgate.net The ring pucker is coupled to the backbone conformation, with an exo pucker favoring more compact structures like the polyproline II (PPII) helix, and an endo pucker favoring more extended conformations. nih.govnih.gov
The nature and position of the substituent on the proline ring can influence these conformational preferences. For instance, 4-substituted prolines with electron-withdrawing groups at the 4R position tend to favor an exo ring pucker and a trans peptide bond, which stabilizes the PPII helix. nih.gov Conversely, electron-withdrawing substituents at the 4S position can promote an endo pucker and a cis peptide bond. nih.gov The introduction of a bulky propyl group at the 4-position, as in (trans)-4-Propyl-1-methyl-L-proline, is expected to impose significant steric constraints, further influencing the local peptide conformation. nih.gov These conformational constraints can be harnessed to pre-organize a peptide into a specific bioactive conformation, potentially increasing its binding affinity and stability. unmc.edu
| Conformational Parameter | Influence of Proline and its Analogs |
| Backbone Dihedral Angle (φ) | Restricted to approximately -65° by the pyrrolidine ring. mdpi.comnih.gov |
| Peptide Bond Isomerization (ω) | Lower energy barrier between cis and trans conformations for X-Pro bonds. sigmaaldrich.com |
| Ring Pucker | Exists in two main conformations, endo and exo, which are coupled to the backbone conformation. nih.govnih.gov |
| Substituent Effects | The position and nature of substituents on the proline ring can bias the ring pucker and cis/trans isomerization. nih.gov |
Design of Peptide Modulators and Peptidomimetics Incorporating (trans)-4-Propyl-1-methyl-L-proline
Peptides are promising therapeutic agents due to their high specificity and low toxicity; however, their use is often limited by poor stability and cell permeability. nih.govmdpi.com Peptidomimetics, molecules that mimic the structure and function of natural peptides, are designed to overcome these limitations. researchgate.net The incorporation of ncAAs like (trans)-4-Propyl-1-methyl-L-proline is a key strategy in the design of novel peptide modulators and peptidomimetics. mdpi.comresearchgate.net
The rational design of peptidomimetics involves modifying the peptide structure to enhance its stability against proteolytic degradation and to lock it into a bioactive conformation. mdpi.comyoutube.com The introduction of proline analogs is a powerful tool in this regard. The constrained conformation of (trans)-4-Propyl-1-methyl-L-proline can be used to stabilize specific secondary structures, such as β-turns or polyproline helices, which are often involved in molecular recognition. mdpi.com
Computational methods, in conjunction with experimental validation, are increasingly being used to systematically explore the vast chemical space of non-canonical amino acids to design novel polypeptide structures with enhanced stability and functionality. bakerlab.orgacs.org
| Design Principle | Effect of Incorporating (trans)-4-Propyl-1-methyl-L-proline |
| Conformational Constraint | Stabilizes specific secondary structures (e.g., β-turns, PPII helices) and pre-organizes the peptide for binding. mdpi.comunmc.edu |
| Proteolytic Stability | The bulky propyl group and N-methylation can protect the peptide backbone from degradation by proteases. mdpi.com |
| Modulation of Bioactivity | Fine-tunes the conformational properties of peptide modulators to enhance their function. nih.govacs.org |
| Systematic Design | Can be incorporated into computational and experimental workflows for the discovery of novel peptidomimetics. bakerlab.orgacs.org |
Engineering of Enzymes and Proteins via Proline Analogues for Modified Activity or Stability
The introduction of non-canonical amino acids into enzymes and other proteins offers a powerful strategy to enhance their properties for various applications in biocatalysis and biotechnology. nih.govmanchester.ac.uk Proline analogs, in particular, can be used to modulate the stability, activity, and even the catalytic mechanism of enzymes. nih.govresearchgate.net
By replacing native proline residues with analogs like (trans)-4-Propyl-1-methyl-L-proline, researchers can probe the structure-function relationships in enzymes. nih.govmanchester.ac.uk The conformational constraints imposed by the proline analog can alter the local protein structure, which in turn can affect substrate binding, transition state stabilization, and product release. researchgate.net For example, introducing a proline analog into a flexible loop region of an enzyme could stabilize the loop and enhance the enzyme's thermostability. researchgate.net
The genetic incorporation of ncAAs has been used to introduce new spectroscopic probes into enzymes, providing insights into their catalytic mechanisms. nih.govmanchester.ac.uk Furthermore, the replacement of key active site residues with ncAAs can lead to engineered biocatalysts with altered substrate specificity or even novel catalytic activities. nih.govresearchgate.net The combination of genetic code expansion and directed evolution has the potential to create new classes of enzymes that utilize ncAAs as key catalytic elements. manchester.ac.uk While specific studies on the incorporation of (trans)-4-Propyl-1-methyl-L-proline into enzymes are not yet widely reported, the principles established with other proline analogs provide a clear framework for its potential applications in enzyme engineering. nih.govresearchgate.net
| Engineered Property | Potential Impact of (trans)-4-Propyl-1-methyl-L-proline Incorporation |
| Thermostability | Stabilization of flexible regions through conformational constraint. researchgate.net |
| Catalytic Activity | Modulation of active site geometry and dynamics. nih.gov |
| Substrate Specificity | Alteration of the shape and chemical environment of the substrate-binding pocket. researchgate.net |
| Novel Functionality | Introduction of new chemical groups that can participate in catalysis. manchester.ac.ukresearchgate.net |
Biosynthetic Pathways and Metabolic Engineering Research Involving 4 Propyl L Proline
Elucidation of Natural Biosynthetic Routes of 4-Alkyl-L-proline Derivatives (e.g., in Lincomycin)
Several structurally diverse and functionally important natural products, including the antibiotic lincomycin (B1675468), the antitumor agents pyrrolo nih.govresearchgate.netbenzodiazepines (PBDs), and the microbial hormone hormaomycin, share a common structural component: a 4-alkyl-L-proline derivative (APD). nih.govfrontiersin.orgscispace.com These APDs originate from the primary metabolite L-tyrosine via a specialized biosynthetic pathway. nih.govfrontiersin.org
Initial studies using labeled precursors in Streptomyces lincolnensis, the producer of lincomycin, established the general route for APD biosynthesis. nih.govfrontiersin.org The pathway commences with the conversion of L-tyrosine to L-DOPA. This is followed by an extradiol cleavage of the aromatic ring, leading to the formation of 5-alanyl-2-hydroxy-muconate 6-semialdehyde. nih.govfrontiersin.org Subsequent cyclization results in two tautomeric forms: a cyclic imine and a cyclic α-ketoacid, with the equilibrium heavily favoring the α-ketoacid. frontiersin.org
More recent and detailed investigations, combining gene inactivation experiments with in vitro functional tests of recombinant enzymes, have led to a revised and more accurate model of the final steps in the biosynthesis of 4-propyl-L-proline (PPL), the specific APD precursor for lincomycin. nih.govscispace.com This new scheme has altered the previously accepted order of reactions, enzyme assignments, and proposed catalytic mechanisms. frontiersin.org In the lincomycin pathway, the fully formed PPL is condensed with an amino-octose sugar unit, and the resulting lincosamide scaffold undergoes further modifications to yield the final lincomycin antibiotic. nih.govfrontiersin.org
Identification and Characterization of Biosynthetic Gene Clusters
The enzymes responsible for the biosynthesis of APDs are encoded by genes typically clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). rsc.orgopenreview.net In the case of lincomycin produced by S. lincolnensis, the BGC contains a full set of six genes putatively involved in the APD pathway, designated lmbA through lmbY. nih.govrsc.org The characterization of these genes and their protein products has been crucial for understanding the biosynthetic pathway. nih.govscispace.com
Based on gene inactivation studies and in vitro assays with the expressed enzymes, a new set of functions has been assigned to the key proteins in the PPL pathway. nih.govnih.gov This research has not only clarified the path to PPL but has also provided a model for understanding the formation of other APDs. A review of public databases has identified 36 previously unannotated BGCs that are predicted to produce APD-containing compounds, suggesting a wide and untapped potential for discovering new natural products with diverse biological activities. rsc.org
| Gene | Protein | Revised Proposed Function | Reference |
|---|---|---|---|
| lmbW | LmbW | S-adenosylmethionine-dependent methyltransferase; methylates an early cyclic intermediate. | nih.govnih.gov |
| lmbA | LmbA | Putative γ-glutamyltransferase; catalyzes a key C-C bond cleavage step. | nih.govnih.gov |
| lmbX | LmbX | Isomerase; transforms the substrate to prepare it for reduction. | nih.govnih.gov |
| lmbY | LmbY | Reductase; involved in the final conversion steps to PPL. | nih.govnih.gov |
Enzymatic Mechanisms for Unique Transformations (e.g., C-C Bond Cleavage, Alkylation)
The biosynthesis of 4-propyl-L-proline involves several unusual enzymatic transformations, most notably a key C-C bond cleavage and an alkylation step that establishes the propyl side chain.
C-C Bond Cleavage: The elucidation of the C-C bond cleavage mechanism was a long-standing challenge in understanding APD biosynthesis. nih.govscispace.com Recent research proposes a novel and unprecedented mechanism for this critical step. researchgate.netfrontiersin.org The enzyme LmbA, previously annotated as a putative γ-glutamyltransferase, is now believed to catalyze the cleavage of an oxalyl residue from a biosynthetic intermediate. nih.govnih.gov The proposed mechanism involves the transient attachment of a glutamate (B1630785) molecule to the substrate, which indirectly facilitates the C-C bond scission. frontiersin.org This represents the first known instance of a γ-glutamyltransferase catalyzing such a reaction, highlighting nature's chemical ingenuity. nih.govresearchgate.net
Alkylation: The formation of the propyl side chain of PPL involves a methylation event. The enzyme LmbW, an S-adenosylmethionine (SAM)-dependent methyltransferase, was shown to methylate a different substrate than previously assumed. nih.govnih.gov This methylation occurs on a cyclic α-ketoacid intermediate prior to the C-C bond cleavage step. frontiersin.org The subsequent enzymatic reactions, including the LmbA-catalyzed cleavage and reductions, ultimately transform this methylated intermediate into the final 4-propyl-L-proline product. nih.gov
Strategies for Biotechnological Production of (trans)-4-Propyl-1-methyl-L-proline and Related Precursors in Heterologous Hosts
The development of efficient biotechnological production platforms for valuable compounds like (trans)-4-Propyl-1-methyl-L-proline and its precursors is a significant goal of metabolic engineering. This typically involves expressing the necessary biosynthetic genes in a well-characterized and fast-growing host organism, such as Escherichia coli. nih.govnih.gov
Strategies for enhancing the production of proline derivatives in heterologous hosts have been successfully demonstrated for related compounds like trans-4-hydroxy-L-proline. nih.gov These strategies provide a blueprint for the production of PPL and its derivatives:
Elimination of Competing Pathways: Deleting genes for enzymes that divert the precursor pool away from the target product. For proline biosynthesis, this includes deleting genes like putA (proline dehydrogenase) and transporters (proP, putP) that are involved in proline catabolism and transport. nih.gov
Release of Feedback Inhibition: Key enzymes in biosynthetic pathways are often inhibited by the final product. Mutating these enzymes to render them insensitive to feedback inhibition can significantly boost flux towards the product. For instance, a mutation in the proB gene (γ-glutamyl kinase) can increase the supply of the precursor L-proline. nih.gov
Dynamic Regulation of Gene Expression: Fine-tuning the expression of biosynthetic genes is critical. Quorum sensing-based circuits can be used to create tunable systems that control the metabolic flux, balancing cell growth with product formation. nih.gov
Heterologous Expression of Pathway Genes: The core strategy involves expressing the specific biosynthetic genes from the native producer (e.g., S. lincolnensis) in the heterologous host. For PPL production, this would involve expressing the lmb gene cluster. Proof-of-concept has been shown through the successful production of soluble LmbX and LmbW enzymes in E. coli. nih.gov
To achieve the production of the final target compound, (trans)-4-Propyl-1-methyl-L-proline, the biosynthetic pathway would need to be extended to include the final N-methylation step, which is also a part of the complete lincomycin BGC.
Investigation of Metabolic Pathway Tracing and Enzyme Kinetics using Labelled Probes
Understanding a biosynthetic pathway requires a combination of genetic studies, pathway tracing with labeled compounds, and detailed kinetic analysis of the involved enzymes.
Metabolic Pathway Tracing: The foundational knowledge of the APD pathway was established through feeding experiments using isotopically labeled precursors. frontiersin.org Supplying cultures of S. lincolnensis with labeled L-tyrosine and L-DOPA and analyzing their incorporation into the final lincomycin product confirmed that L-tyrosine is the primary building block for the PPL moiety. nih.gov This technique remains essential for verifying proposed pathways and identifying metabolic bottlenecks.
Enzyme Kinetics: In vitro assays using purified recombinant enzymes are crucial for confirming their function and understanding their catalytic properties. The functions of LmbW (methyltransferase) and LmbX (isomerase) were confirmed by incubating the purified enzymes with their predicted substrates and analyzing the products via LC-MS. nih.gov Furthermore, the kinetics of enzymes that utilize the final APD product provide insight into the efficiency of the pathway. For example, the enzyme LmbC, a nonribosomal peptide synthetase (NRPS) adenylation (A)-domain, is responsible for recognizing and activating PPL for its incorporation into the lincosamide scaffold. plos.org Kinetic studies comparing the activity of LmbC with various substrates, including L-proline, ethyl-L-proline (EPL), and propyl-L-proline (PPL), have demonstrated its specific adaptation to the larger, alkylated proline derivatives. plos.org
| Enzyme | Substrate | Relative Activity (%) | Reference |
|---|---|---|---|
| LmbC | L-proline | ~5% | plos.org |
| Ethyl-L-proline (EPL) | ~60% | plos.org | |
| Propyl-L-proline (PPL) | 100% | plos.org |
These kinetic analyses not only confirm the role of LmbC but also illustrate the evolutionary adaptation of enzymes to handle the unique precursors generated by specialized biosynthetic pathways. plos.org
Computational and Theoretical Studies in Proline Chemistry
Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of molecules over time, offering insights into conformational landscapes that are often inaccessible to purely experimental techniques. For proline derivatives, MD is crucial for exploring two key structural phenomena: pyrrolidine (B122466) ring pucker and prolyl peptide bond isomerization. nih.govnih.gov
The five-membered pyrrolidine ring is not planar and adopts distinct puckered conformations, typically described as "up" (Cγ-endo) and "down" (Cγ-exo). The energy barrier between these puckers is low, allowing for rapid interconversion. However, substituents on the ring, such as the 4-propyl group in (trans)-4-Propyl-1-methyl-L-proline, can create a steric and electronic bias, favoring one pucker over the other. nih.gov Studies on the closely related 4-methylproline have shown that substitution at the C4 position significantly influences this preference. nih.gov For instance, in aqueous solutions, the (2S,4S)-4-methylproline residue shows a strong preference for the up-puckered conformation. nih.gov
A more significant conformational event is the cis-trans isomerization of the tertiary amide bond preceding the proline ring. nih.gov This process is slow, with an energy barrier of approximately 80 kJ/mol (~20 kcal/mol), but it is a critical mechanism for large-scale conformational changes in proteins and peptides. nih.govresearchgate.net Standard MD simulations may not adequately sample this transition due to the high energy barrier. Therefore, enhanced sampling techniques like metadynamics are often employed to accelerate the isomerization process and map the free energy surface of the transition. researchgate.netucl.ac.uknih.gov These simulations can reveal the transition state and the relative populations of the cis and trans isomers, which are influenced by the local chemical environment and the nature of the substituents on the proline ring. nih.govnih.gov
| Parameter | Description | Typical Values (from Proline Analogs) | Significance for (trans)-4-Propyl-1-methyl-L-proline |
| Ring Pucker | Conformational state of the pyrrolidine ring. | Cγ-endo (up) vs. Cγ-exo (down) | The 4-propyl group likely creates a distinct energetic preference for one pucker, influencing overall molecular shape. |
| Cis/Trans Isomerization | Rotation around the C-N prolyl bond. | Trans state is generally favored; ~7% cis in proteins. nih.gov | The N-methyl and C4-propyl groups will modulate the energy difference and barrier between cis and trans states. |
| Isomerization Barrier | Energy required to convert between cis and trans isomers. | ~20 kcal/mol researchgate.net | MD simulations with enhanced sampling are required to accurately model this high-barrier event. |
| Interconversion Pathways | The specific rotational path taken during isomerization. | Often proceeds via an anticlockwise rotation. nih.gov | The pathway determines the transient shapes the molecule adopts, which can be relevant for receptor binding. |
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
While MD simulations excel at exploring molecular dynamics, Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure, which governs molecular properties and reactivity. nih.gov DFT calculations are used for geometry optimization, yielding precise bond lengths and angles, and for understanding the distribution of electrons within a molecule.
For proline derivatives, DFT studies can accurately predict key physicochemical properties. A DFT study on various proline-based tectons (molecular building blocks) successfully optimized their geometries in solution, revealing how intramolecular hydrogen bonding and interactions with the solvent dictate the final conformation. nih.gov Such calculations are fundamental to understanding how a molecule like (trans)-4-Propyl-1-methyl-L-proline will behave in a biological environment.
Furthermore, DFT is used to compute parameters that describe a molecule's reactivity and membrane permeability. These descriptors are crucial for assessing the drug-like potential of a compound. For (trans)-4-Propyl-1-methyl-L-proline, several such properties have been predicted using computational methods that rely on principles similar to DFT. lookchem.comnih.gov
| Property | Predicted Value | Method/Source | Description and Significance |
| Molecular Weight | 171.24 g/mol | --- | The mass of one mole of the compound. |
| Molecular Formula | C9H17NO2 | --- | The elemental composition of the molecule. |
| pKa | 2.37 ± 0.40 | Predicted | The acid dissociation constant, indicating the carboxyl group is a strong acid. lookchem.com |
| LogP | 1.129 | Predicted | The logarithm of the partition coefficient between octanol (B41247) and water, indicating moderate lipophilicity. lookchem.com |
| Polar Surface Area (PSA) | 40.54 Ų | Predicted | The surface sum over all polar atoms, a key predictor of drug transport properties. lookchem.comnih.gov |
| Density | 1.030 ± 0.06 g/cm³ | Predicted | The mass per unit volume of the compound. lookchem.com |
In Silico Design and Virtual Screening of Novel Proline-Based Compounds and Ligands
The structural rigidity and defined stereochemistry of proline derivatives make them excellent scaffolds for the in silico design of new bioactive molecules. enamine.netorganic-chemistry.org Computational chemists use these scaffolds as starting points to build novel compounds with tailored properties, aiming to improve binding affinity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
Virtual screening is a key computational technique in modern drug discovery where vast libraries of digital compounds are screened against a biological target (e.g., an enzyme or receptor) to identify potential "hits". nih.govyoutube.com This process can be broadly categorized into two approaches:
Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown but a set of active molecules has been identified. youtube.com A model (e.g., a pharmacophore) is built based on the shared chemical features of the known active compounds, and this model is then used to search libraries for other molecules that fit the criteria. youtube.comnih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS uses molecular docking to predict how well a candidate ligand binds to the target's active site. scispace.com This involves calculating the binding energy and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. nih.gov
A compound like (trans)-4-Propyl-1-methyl-L-proline, with its specific stereochemistry and substitution, could be identified through such a screening campaign or serve as a fragment for elaboration into a more potent and selective ligand. nih.govnih.gov The defined orientation of its functional groups (carboxyl, N-methyl, and propyl) makes it an ideal candidate for forming specific interactions within a protein's binding pocket.
| Step | Description | Rationale |
| 1. Target Identification | A biologically relevant protein (e.g., enzyme, receptor) is selected. | The goal is to find a molecule that modulates the protein's function. |
| 2. Library Preparation | A large database of chemical compounds is prepared for screening. | Libraries can contain millions of diverse, drug-like molecules. |
| 3. Pharmacophore Modeling (LBVS) or Binding Site Definition (SBVS) | Key chemical features for activity are defined, or the target's binding pocket is characterized. | This step focuses the search on relevant chemical space or a specific site on the target. |
| 4. Virtual Screening (Docking/Filtering) | The compound library is computationally screened against the model or target site. | This step rapidly filters out non-binding molecules, saving time and resources. nih.govyoutube.com |
| 5. Hit Prioritization | The top-scoring compounds are ranked based on predicted binding affinity and other properties. | This creates a manageable list of the most promising candidates for further study. |
| 6. In Silico Optimization | The structure of a hit compound (e.g., a proline derivative) is modified to improve its properties. | This design phase aims to enhance potency and selectivity. researchgate.net |
Advanced Analytical and Characterization Methodologies in Proline Research
Chiral Chromatography (e.g., HPLC, LC-MS) for Enantiomeric Purity and Separation
The biological activity of proline derivatives is often highly dependent on their stereochemistry. Therefore, the separation and quantification of enantiomers are of paramount importance. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the methods of choice for this purpose. tandfonline.comresearchgate.net
Indirect HPLC methods involve the derivatization of the proline enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. tandfonline.com For example, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) has been successfully used as a CDA for the resolution of α-substituted proline analogues. tandfonline.com Another approach involves derivatization with reagents like Marfey's reagent, which allows for the separation of D- and L-prolinamide enantiomers via RP-HPLC. juniperpublishers.com For proline derivatives lacking a strong chromophore, derivatization with fluorescent reagents such as NBD-Cl can be employed to enable UV detection. researchgate.net
Direct chiral separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with a β-cyclodextrin phase, have proven effective for the enantiomeric separation of proline in polar organic mobile phases. researchgate.netjst.go.jp LC-MS/MS methods offer high sensitivity and selectivity for the quantification of proline and its derivatives in complex biological matrices like human plasma. nih.govresearchgate.net These methods often utilize stable isotope-labeled internal standards for accurate quantification. researchgate.net
Table 2: Chiral Chromatography Methods for Proline Derivatives
| Technique | Method | Stationary Phase | Mobile Phase Example | Detection | Application |
| HPLC | Indirect | C18 (achiral) | Gradient of acetonitrile/water | UV-Vis | Separation of diastereomeric derivatives of α-substituted prolines. tandfonline.com |
| HPLC | Direct | Chiralpak AD-H (polysaccharide) | Hexane/Ethanol | UV-Vis | Enantioseparation of Boc-proline derivatives. researchgate.net |
| LC-MS/MS | Direct | Jupiter 4u Proteo | Water/acetonitrile with formic acid | Mass Spectrometry (MRM) | Quantification of Proline-Glycine-Proline in human plasma. nih.gov |
| LC-MS | Direct | β-cyclodextrin | Polar organic | Mass Spectrometry | Separation of proline optical isomers. jst.go.jp |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of crystalline compounds, including proline derivatives. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state. researchgate.netmdpi.com
For instance, the single-crystal X-ray diffraction analysis of (4S)-1-methyl-4-propyl-L-proline hydrochloride confirmed its identity and absolute stereochemistry. researchgate.netmdpi.com The analysis revealed that the hydrochloride salt crystallizes in the orthorhombic space group P2₁2₁2₁, with the propyl chain occupying an equatorial position and its carbon atoms adopting an all-anti configuration. mdpi.com Such detailed structural information is invaluable for understanding structure-activity relationships and for the design of new molecules with specific conformational properties.
Crystallographic studies on proline derivatives have also shed light on intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov It is important to note that the conformation observed in the solid state may not always be the most populated conformation in solution, where the molecule has more conformational freedom. nih.gov However, solid-state data provides a crucial reference point for computational and solution-state spectroscopic studies. The determination of absolute configuration through X-ray crystallography often relies on the Cahn-Ingold-Prelog priority rules. nih.govutsunomiya-u.ac.jp
Table 3: Crystallographic Data for (4S)-1-Methyl-4-propyl-L-proline Hydrochloride
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | P2₁2₁2₁ | mdpi.com |
| Propyl Chain Position | Equatorial | mdpi.com |
| Propyl Chain Conformation | All-anti | mdpi.com |
| Shortest Cation-Anion Contacts | OH···Cl⁻: 2.957(2) Å | mdpi.com |
| NH⁺···Cl⁻: 3.069(2) Å | mdpi.com |
Data is for the hydrochloride salt of the (4S) epimer of the subject compound.
Circular Dichroism (CD) and Raman Optical Activity (ROA) Spectroscopy for Secondary Structure Analysis in Peptides
Circular Dichroism (CD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques used to investigate the secondary structure of peptides and proteins in solution, including those containing proline residues like (trans)-4-Propyl-1-methyl-L-proline.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Peptides adopting a polyproline II (PPII) helix, a common conformation for proline-rich sequences, exhibit a characteristic CD spectrum with a strong negative band around 204-206 nm and a weak positive band around 228 nm. researchgate.netresearchgate.net The intensity of the peak around 228 nm can be correlated with the amount of PPII helix present in a peptide. nsf.gov However, distinguishing the CD spectrum of a PPII helix from that of a disordered or "random coil" structure can be challenging, as both lack the distinct features of α-helices and β-sheets. nih.gov
Raman Optical Activity (ROA), which measures a small difference in the intensity of Raman scattered right and left circularly polarized light, provides more detailed information about peptide conformation. researchgate.net ROA is highly sensitive to the local chirality and conformation of the peptide backbone and side chains. researchgate.net Studies on poly-L-proline have identified characteristic ROA spectral peaks associated with the formation of a stable PPII helical conformation, notably at 405 cm⁻¹, 535 cm⁻¹, and 945 cm⁻¹. cas.cz ROA has been instrumental in demonstrating the presence of PPII helices in various peptides and even in the N-terminal region of the prion protein. nih.govnyu.edunih.gov The combination of CD and ROA provides a comprehensive view of the secondary structure of proline-containing peptides in solution.
Table 4: Spectroscopic Signatures for PPII Helix in Peptides
| Technique | Spectroscopic Feature | Wavelength/Wavenumber |
| Circular Dichroism (CD) | Strong Negative Band | ~204-206 nm |
| Weak Positive Band | ~228 nm | |
| Raman Optical Activity (ROA) | Positive Peak | 405 cm⁻¹ |
| Positive Peak | 535 cm⁻¹ | |
| Positive Peak | 945 cm⁻¹ |
Q & A
Q. What established synthetic routes exist for (trans)-4-Propyl-1-methyl-L-proline, and what key intermediates are critical for its preparation?
Methodological Answer:
- Synthesis typically begins with L-proline or hydroxyproline derivatives. Key steps include regioselective alkylation at the 4-position using propyl halides under basic conditions, followed by N-methylation via reductive amination or alkylating agents like methyl iodide .
- Protecting group strategies (e.g., Boc or Fmoc for amine protection) are essential to prevent side reactions during propyl group introduction. Intermediate purification via flash chromatography or recrystallization ensures stereochemical integrity .
Q. Which spectroscopic techniques are most effective for characterizing (trans)-4-Propyl-1-methyl-L-proline, and what spectral markers distinguish its stereochemistry?
Methodological Answer:
- NMR : - and -NMR identify the trans-configuration via coupling constants () and chemical shifts for the propyl and methyl groups. NOESY correlations confirm spatial proximity of substituents .
- X-ray crystallography : Resolves absolute configuration and crystal packing effects.
- Mass spectrometry : High-resolution ESI-MS verifies molecular mass and fragmentation patterns .
Q. What biological activities or enzymatic interactions are documented for (trans)-4-Propyl-1-methyl-L-proline in microbial or mammalian systems?
Methodological Answer:
- Studies on proline analogues suggest roles in osmotic stress response modulation (e.g., in bacteria) or collagen stabilization. Assays include:
- Microbial growth studies : Evaluate proline auxotrophy rescue under stress conditions .
- Enzyme inhibition assays : Test interactions with proline dehydrogenase or prolyl hydroxylases via kinetic analysis .
Advanced Research Questions
Q. How does the stereochemistry of the 4-propyl substituent influence receptor binding affinity or enzyme inhibition kinetics?
Methodological Answer:
- Synthesize enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare activities via:
Q. How can researchers resolve contradictions in reported solubility or stability data for (trans)-4-Propyl-1-methyl-L-proline across different solvent systems?
Methodological Answer:
Q. What protecting group strategies optimize the synthesis of (trans)-4-Propyl-1-methyl-L-proline derivatives for peptide coupling applications?
Methodological Answer:
Q. What computational approaches best model the conformational dynamics of (trans)-4-Propyl-1-methyl-L-proline in aqueous vs. lipid environments?
Methodological Answer:
Q. What pharmacokinetic challenges arise when administering (trans)-4-Propyl-1-methyl-L-proline in vivo, and how can they be addressed methodologically?
Methodological Answer:
- Bioavailability studies : Use LC-MS/MS to track plasma concentrations after oral vs. intravenous administration.
- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways.
- Radiolabeled tracers (e.g., -labeled propyl group) quantify tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
